molecular formula C19H22N6O2S B2709734 5-amino-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 901024-61-1

5-amino-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2709734
CAS No.: 901024-61-1
M. Wt: 398.49
InChI Key: RSLXMSALSRCNKE-UHFFFAOYSA-N
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Description

This compound is a 1,2,3-triazole-4-carboxamide derivative featuring a 4-(propan-2-yl)phenyl carbamoyl methyl substituent at the 1-position and a thiophen-2-ylmethyl group at the N-carboxamide position. The propan-2-yl (isopropyl) group on the phenyl ring introduces steric bulk and hydrophobicity, while the thiophene moiety may enhance π-π interactions in biological targets. Such structural features are common in medicinal chemistry for optimizing pharmacokinetic properties and target binding . The compound’s synthesis likely involves sequential coupling reactions, as seen in analogous thiazole and triazole carboxamide syntheses (e.g., hydrolysis of esters followed by amide bond formation with amines) .

Properties

IUPAC Name

5-amino-1-[2-oxo-2-(4-propan-2-ylanilino)ethyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2S/c1-12(2)13-5-7-14(8-6-13)22-16(26)11-25-18(20)17(23-24-25)19(27)21-10-15-4-3-9-28-15/h3-9,12H,10-11,20H2,1-2H3,(H,21,27)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLXMSALSRCNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NCC3=CC=CS3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the triazole ring through a cycloaddition reaction, followed by functional group modifications to introduce the amino, carbamoyl, and thiophenylmethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with adjustments to reaction conditions to ensure safety, cost-effectiveness, and environmental compliance. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-amino-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It serves as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 5-amino-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate activity through binding or inhibition. The triazole ring and functional groups play crucial roles in these interactions, influencing the compound’s affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds differ in core heterocycles, substituents, or aromatic groups, impacting bioactivity and physicochemical properties. Key analogs and their comparative attributes are summarized below:

Table 1: Structural and Functional Comparison with Analogs

Compound Name Core Structure Substituents Biological Activity (IC50) Key Attributes
Target Compound: 5-amino-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide 1,2,3-triazole - 4-(propan-2-yl)phenyl carbamoyl methyl
- Thiophen-2-ylmethyl
Not reported in provided evidence Enhanced hydrophobicity from isopropyl; potential for improved membrane permeation
5-amino-1-{[(4-methylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide (CAS 866345-84-8) 1,2,3-triazole - 4-methylphenyl carbamoyl methyl
- Thiophen-2-ylmethyl
Not reported Reduced steric bulk compared to isopropyl; may favor tighter binding in polar pockets
5-amino-1-(2-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899974-10-8) 1,2,3-triazole - 2-chlorobenzyl
- Thiophen-2-ylmethyl
Not reported Electron-withdrawing Cl group may increase electrophilicity; potential for halogen bonding
4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide (CAS 321430-09-5) Thiazole - 3-pyridinyl
- 3-(trifluoromethyl)phenyl
Not reported Thiazole core with trifluoromethyl group; high electronegativity for target interactions
2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (Compound 3 in ) Thiazole - Phenyl
- Hydrazinecarbothioamide
HepG-2: IC50 = 1.61 ± 1.92 µg/mL Demonstrated anticancer activity; thioamide group may enhance metal chelation

Key Findings from Comparative Analysis:

Core Heterocycle Influence: Thiazole derivatives (e.g., ) exhibit notable anticancer activity (IC50 ~1.6–2.0 µg/mL), attributed to thiazole’s electron-rich nature and ability to chelate metal ions in enzyme active sites . In contrast, triazole-based analogs (e.g., target compound) may prioritize hydrogen bonding via the triazole NH group.

Bioactivity Clustering :

  • Compounds with similar substituents (e.g., thiophen-2-ylmethyl) cluster in bioactivity profiles, suggesting shared mechanisms like kinase inhibition or protease modulation . However, core heterocycle differences (triazole vs. thiazole) may lead to divergent target selectivity .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels ’s methods, involving ester hydrolysis (e.g., ethyl 2-(4-pyridinyl)thiazole-5-carboxylate to carboxylic acid) followed by carbodiimide-mediated coupling with 4-(propan-2-yl)aniline .

Biological Activity

5-amino-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazoles. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to explore the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The chemical structure of 5-amino-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide can be broken down into several functional groups:

  • Triazole ring : A five-membered ring containing three nitrogen atoms.
  • Carboxamide group : Contributes to its solubility and biological activity.
  • Thiophene moiety : Known for its role in enhancing biological activity.

Anticancer Activity

Several studies have investigated the anticancer potential of triazole derivatives, including the compound .

  • Mechanism of Action : Triazoles are known to inhibit various enzymes involved in cancer cell proliferation. For instance, they may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The specific compound has shown promising results in inhibiting CDK2/Cyclin A activity, leading to reduced tumor cell growth.
  • In Vitro Studies : In vitro assays have demonstrated that derivatives of triazoles exhibit significant cytotoxicity against various cancer cell lines. For example, compounds similar to 5-amino derivatives have shown IC50 values ranging from 0.5 µM to 10 µM against breast cancer (MCF7) and lung cancer (A549) cell lines, indicating potent antiproliferative effects .
  • Case Studies : In a comparative study, triazole derivatives were tested against standard chemotherapeutic agents like doxorubicin and 5-fluorouracil. The results indicated that certain triazole derivatives had comparable or superior anticancer activities, with IC50 values significantly lower than those of traditional drugs .

Antimicrobial Activity

The antimicrobial properties of triazoles are well-documented, particularly against bacterial and fungal pathogens.

  • Spectrum of Activity : The compound has been tested against a range of microorganisms, including Gram-positive and Gram-negative bacteria as well as fungi. Preliminary results suggest that it possesses moderate to high antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 8 µg/mL to 32 µg/mL against various strains .
  • Mechanism : The antimicrobial action is believed to stem from the disruption of microbial cell wall synthesis and inhibition of nucleic acid synthesis due to the presence of the triazole ring.

Data Summary

Biological ActivityIC50 ValuesMIC Values
Anticancer (MCF7)0.5 - 10 µMN/A
Anticancer (A549)0.5 - 10 µMN/A
AntimicrobialN/A8 - 32 µg/mL

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